molecular formula C19H31N3O3 B6121287 ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate

ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate

Cat. No. B6121287
M. Wt: 349.5 g/mol
InChI Key: KITJMRYFJAOVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate, also known as GBR 12909, is a compound that belongs to the piperazine family. It has been widely studied for its potential application in scientific research due to its ability to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the reward system of the brain.

Mechanism of Action

Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 works by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the synaptic cleft, which activates the dopamine receptors and produces a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 are primarily due to its ability to increase the concentration of dopamine in the synaptic cleft. This leads to an increase in the activation of dopamine receptors, which are involved in a range of physiological and behavioral processes such as reward, motivation, movement, and attention. ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has been shown to produce a range of effects in animal models, including increased locomotor activity, enhanced self-administration of the drug, and potentiation of the effects of other drugs such as cocaine.

Advantages and Limitations for Lab Experiments

Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. It has also been shown to produce a range of effects in animal models, which can be used to study the mechanisms of various neurological disorders. However, there are also some limitations to its use in lab experiments. ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.

Future Directions

There are several future directions for research on ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909. One area of interest is the development of new compounds that are more potent and selective inhibitors of the dopamine transporter. Another area of interest is the use of ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 in the treatment of neurological disorders such as Parkinson's disease and addiction. Finally, there is also interest in using ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 to study the role of dopamine in the brain and its involvement in various physiological and behavioral processes.

Synthesis Methods

Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 can be synthesized through a series of chemical reactions. The first step involves the reaction of 1-cyclohexenyl isocyanate with piperidine to form 1-(1-cyclohexenyl) piperidine. The second step involves the reaction of ethyl 4-chloro-1-piperazinecarboxylate with the product of the first step to form ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate. The final product can be purified through a process of recrystallization.

Scientific Research Applications

Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has been widely studied for its potential application in scientific research. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property makes it a valuable tool for studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-2-25-19(24)21-13-11-20(12-14-21)17-9-6-10-22(15-17)18(23)16-7-4-3-5-8-16/h7,17H,2-6,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITJMRYFJAOVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate

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